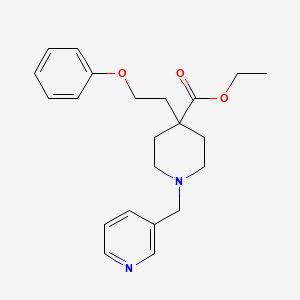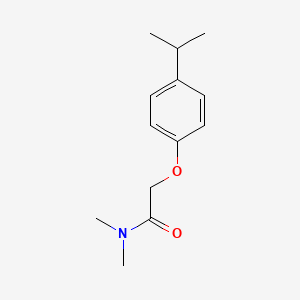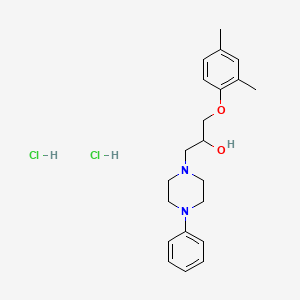![molecular formula C24H18BrNO B5220495 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide, also known as Fura-2 AM, is a fluorescent dye commonly used in scientific research to measure intracellular calcium levels. This compound has the ability to bind with calcium ions, which allows researchers to monitor changes in calcium concentration in cells.
作用机制
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM works by binding with calcium ions in the cytosol of cells. Once inside the cell, this compound AM is cleaved by intracellular esterases, releasing the fluorescent dye. The dye then binds with calcium ions, resulting in a change in fluorescence intensity that can be measured using a fluorometer. The ratio of fluorescence emitted at two different wavelengths is used to calculate the intracellular calcium concentration.
Biochemical and Physiological Effects:
This compound AM has been shown to have minimal effects on cellular function and viability, making it a valuable tool for studying calcium signaling in live cells. However, it is important to note that this compound AM can interfere with other cellular processes that involve calcium, such as calcium-dependent enzymes and ion channels.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is its high sensitivity and specificity for calcium ions, making it a valuable tool for studying calcium signaling in live cells. Additionally, this compound AM can be used in a variety of cell types and experimental conditions. However, this compound AM has some limitations, including its potential to interfere with other calcium-dependent processes and its limited ability to penetrate cell membranes.
未来方向
There are several future directions for research involving 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM. One area of interest is the development of new fluorescent dyes that are more specific and sensitive for calcium ions. Additionally, researchers are exploring the use of this compound AM in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy, to study calcium signaling in three-dimensional environments. Finally, there is ongoing research into the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases, which may lead to new therapeutic targets and treatments.
Conclusion:
In conclusion, this compound AM is a valuable tool for studying calcium signaling in live cells. Its high sensitivity and specificity for calcium ions make it a popular choice for researchers studying a variety of cell types and experimental conditions. While there are some limitations to its use, ongoing research into new fluorescent dyes and imaging techniques, as well as the role of calcium signaling in disease states, will continue to expand our understanding of this important cellular process.
合成方法
The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM involves several steps, including the formation of the quinoline ring, introduction of the fluorene moiety, and the addition of a bromide group. The final product is obtained through a reaction between the quinoline derivative and 2-(2-oxoethyl)benzoic acid. This reaction is carried out in the presence of a base and a coupling agent, resulting in the formation of this compound AM.
科学研究应用
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is widely used in scientific research to measure intracellular calcium levels in various cell types. This compound is particularly useful in the study of calcium signaling pathways, as changes in calcium concentration can trigger a variety of cellular responses. This compound AM has been used to study calcium signaling in neurons, muscle cells, and immune cells, as well as in various disease models.
属性
IUPAC Name |
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18NO.BrH/c26-24(16-25-13-5-8-17-6-2-4-10-23(17)25)19-11-12-22-20(15-19)14-18-7-1-3-9-21(18)22;/h1-13,15H,14,16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXONZWGZGBHYRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC5=CC=CC=C54.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)


![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)
![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)